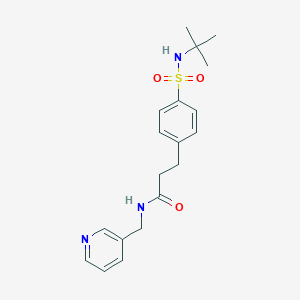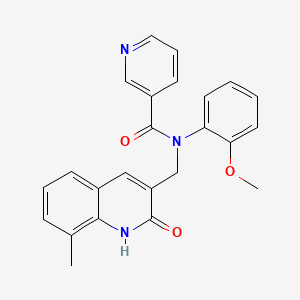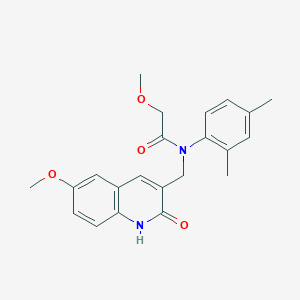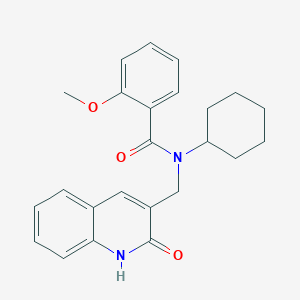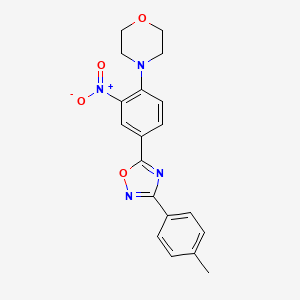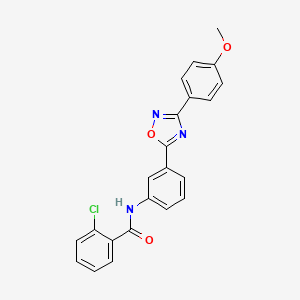
2-chloro-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of a specific protein that plays a crucial role in several physiological processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the inhibition of a specific protein, which is a member of the family of serine/threonine protein kinases. The compound binds to the ATP-binding site of the protein, thereby preventing its activity. This leads to the inhibition of downstream signaling pathways that are regulated by this protein, resulting in various cellular effects, such as cell cycle arrest, apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. It also inhibits angiogenesis, which is the process of new blood vessel formation, by blocking the activity of endothelial cells. The compound has also been shown to reduce inflammation in various animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a valuable tool for scientific research due to its selective inhibition of a specific protein. It has several advantages, including high potency, selectivity, and specificity. However, there are also limitations to its use. The compound may have off-target effects, and its effects may vary depending on the cell type and experimental conditions. Additionally, the compound may not be suitable for in vivo studies due to its poor bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the use of 2-chloro-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide in scientific research. One potential direction is the investigation of its role in other cellular pathways and diseases. Another direction is the development of more potent and selective inhibitors of the target protein. Additionally, the compound may be used in combination with other drugs or therapies to enhance its efficacy and reduce its limitations. Overall, the compound has great potential for further research and development in the field of biomedical science.
Métodos De Síntesis
The synthesis of 2-chloro-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves a series of chemical reactions. The starting materials are 4-methoxybenzohydrazide, 2-chlorobenzoyl chloride, and 3-(4-methoxyphenyl)-1,2,4-oxadiazole. The reaction proceeds through several steps, including condensation, cyclization, and acylation, to yield the final product. The synthesis method is well-established, and the compound can be obtained in high yield and purity.
Aplicaciones Científicas De Investigación
2-chloro-N-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a valuable tool for scientific research. It is a selective inhibitor of a specific protein that is involved in several physiological processes, including cell proliferation, differentiation, and apoptosis. The compound has been used in various studies to investigate the role of this protein in different cellular pathways. It has also been used to explore the potential therapeutic applications of targeting this protein in various diseases, such as cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-chloro-N-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O3/c1-28-17-11-9-14(10-12-17)20-25-22(29-26-20)15-5-4-6-16(13-15)24-21(27)18-7-2-3-8-19(18)23/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMIBCRBYSAXHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


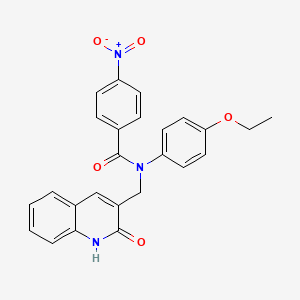

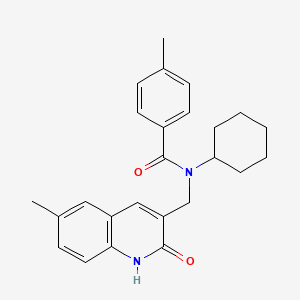
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720438.png)


